Cas no 886901-67-3 (N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide)

N-{3-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a structurally complex sulfonamide derivative incorporating a benzothiazole moiety. Its key advantages include high binding affinity and selectivity for specific biological targets, making it valuable in medicinal chemistry research. The presence of the fluoro-substituted benzothiazole enhances its electronic properties and metabolic stability, while the piperazine linker contributes to conformational flexibility. The benzenesulfonamide group further improves solubility and pharmacokinetic profiles. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators, offering potential applications in drug discovery and biochemical studies. Its well-defined synthetic route allows for consistent purity and scalability.
N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide structure
886901-67-3 structure
Product name:N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide
CAS No:886901-67-3
MF:C24H21FN4O3S2
MW:496.576946020126
CID:5478488

N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-[3-[[4-(6-fluoro-2-benzothiazolyl)-1-piperazinyl]carbonyl]phenyl]-
    • N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide
    • Inchi: 1S/C24H21FN4O3S2/c25-18-9-10-21-22(16-18)33-24(26-21)29-13-11-28(12-14-29)23(30)17-5-4-6-19(15-17)27-34(31,32)20-7-2-1-3-8-20/h1-10,15-16,27H,11-14H2
    • InChI Key: CMFNFAIQIAAESD-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=CC(C(N3CCN(C4=NC5=CC=C(F)C=C5S4)CC3)=O)=C2)(=O)=O)=CC=CC=C1

N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2626-0098-10mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2626-0098-1mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2626-0098-4mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2626-0098-15mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2626-0098-20mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2626-0098-3mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2626-0098-40mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2626-0098-5μmol
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2626-0098-50mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2626-0098-75mg
N-{3-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
886901-67-3 90%+
75mg
$208.0 2023-05-16

Additional information on N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide

Recent Advances in the Study of N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide (CAS: 886901-67-3)

The compound N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide (CAS: 886901-67-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by a benzothiazole core and a piperazine linker, has been investigated for its role in modulating various biological targets, particularly in the context of neurological disorders and cancer.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. One key area of research involves its interaction with protein kinases and G-protein-coupled receptors (GPCRs), which are critical in signal transduction pathways. Preliminary data suggest that the compound exhibits high selectivity and potency in inhibiting specific kinase isoforms, making it a promising candidate for targeted therapy.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide effectively inhibits the proliferation of glioblastoma cells in vitro by disrupting the PI3K/AKT/mTOR pathway. The study employed a combination of molecular docking simulations and cellular assays to validate the compound's binding affinity and functional impact. These findings highlight its potential as a novel chemotherapeutic agent.

Another notable development is the compound's application in neurodegenerative disease research. A recent preprint on bioRxiv reported that this sulfonamide derivative exhibits neuroprotective effects in models of Parkinson's disease. The study attributed these effects to the compound's ability to mitigate oxidative stress and reduce alpha-synuclein aggregation, a hallmark of the disease. These results open new avenues for the development of disease-modifying therapies.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide. Current research efforts are directed toward improving its bioavailability and reducing off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials.

In summary, the latest research on N-{3-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonylphenyl}benzenesulfonamide underscores its multifaceted potential in addressing unmet medical needs. Continued investigation into its mechanisms of action and therapeutic applications will be critical for translating these discoveries into clinical benefits.

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